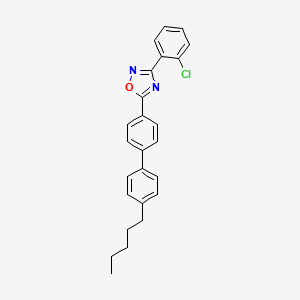![molecular formula C10H15NOS B11697750 [2-(Benzenesulfinyl)ethyl]dimethylamine](/img/structure/B11697750.png)
[2-(Benzenesulfinyl)ethyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Benzenesulfinyl)ethyl]dimethylamine: is an organic compound that features a benzenesulfinyl group attached to an ethyl chain, which is further bonded to a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzenesulfinyl)ethyl]dimethylamine typically involves the reaction of benzenesulfinyl chloride with ethyldimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzenesulfinyl group can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amines depending on the halogenating agent used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of bioactive compounds.
Medicine:
- Investigated for its potential use in drug development due to its unique structural properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(Benzenesulfinyl)ethyl]dimethylamine involves its interaction with various molecular targets. The benzenesulfinyl group can participate in redox reactions, while the dimethylamine group can act as a nucleophile in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
[2-(Benzenesulfinyl)ethyl]methylamine: Similar structure but with one less methyl group.
[2-(Benzenesulfinyl)ethyl]ethylamine: Similar structure but with an ethyl group instead of dimethylamine.
[2-(Benzenesulfinyl)ethyl]propylamine: Similar structure but with a propyl group.
Uniqueness:
- The presence of the dimethylamine group in [2-(Benzenesulfinyl)ethyl]dimethylamine provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H15NOS |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
2-(benzenesulfinyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H15NOS/c1-11(2)8-9-13(12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clave InChI |
COUGFVDUWCWUJI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCS(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697668.png)
![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B11697674.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697677.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697679.png)
![(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697682.png)

![methyl 5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B11697693.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B11697709.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B11697714.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697720.png)

![4-tert-butyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11697742.png)


